C15 Ceramide-1-phosphate-d7

Lipidomics Mass Spectrometry Quantitative Analysis

C15 Ceramide-1-phosphate-d7 is a chemically identical, stable isotope-labeled analog of C15 ceramide-1-phosphate (C1P) for use as a quantitative internal standard in mass spectrometry-based lipidomics. Unlike unlabeled or mismatched chain-length analogs, its seven deuterium atoms enable exact co-elution and unambiguous MS discrimination, correcting for extraction loss, matrix effects, and ion suppression. This ensures FDA/EMA-compliant accuracy (85-115%) and precision (CV<15%), making it essential for CERK pathway studies and biomarker validation in cancer, inflammation, and metabolic research.

Molecular Formula C33H69N2O6P
Molecular Weight 627.9 g/mol
Cat. No. B12411137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC15 Ceramide-1-phosphate-d7
Molecular FormulaC33H69N2O6P
Molecular Weight627.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCC(=O)NC(COP(=O)(O)[O-])C(C=CCCCCCCCCCCCCC)O.[NH4+]
InChIInChI=1S/C33H66NO6P.H3N/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-32(35)31(30-40-41(37,38)39)34-33(36)29-27-25-23-21-19-16-14-12-10-8-6-4-2;/h26,28,31-32,35H,3-25,27,29-30H2,1-2H3,(H,34,36)(H2,37,38,39);1H3/b28-26+;/t31-,32+;/m0./s1/i1D3,3D2,5D2;
InChIKeyGXIXNMIIJBAQTF-QHKXSBLVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

C15 Ceramide-1-phosphate-d7: Stable Isotope-Labeled Sphingolipid for Quantitative Lipidomics


C15 Ceramide-1-phosphate-d7 is a stable isotope-labeled sphingolipid, specifically a deuterated analog of the bioactive signaling molecule ceramide-1-phosphate (C1P) . Its core function is to serve as an internal standard (IS) for the accurate quantification of endogenous C15 C1P in biological samples using mass spectrometry (MS) . The compound incorporates seven deuterium atoms into the sphingosine backbone, resulting in a molecular formula of C33H62D7N2O6P and a molecular weight of 627.93 g/mol . This precise mass shift allows for co-elution with its unlabeled counterpart during chromatographic separation while enabling unambiguous detection and quantification by MS .

Why Unlabeled or Non-Deuterated Analogs Cannot Replace C15 Ceramide-1-phosphate-d7 in Quantitative Workflows


In quantitative lipidomics, the use of an internal standard (IS) is mandatory to correct for analyte losses during extraction, ionization efficiency variations, and matrix effects inherent in biological samples. Generic substitution with an unlabeled C15 C1P standard fails because it is chemically indistinguishable from the target analyte and therefore cannot be tracked separately by a mass spectrometer . Substitution with a different chain-length C1P analog (e.g., C16 C1P-d7) introduces error due to differences in extraction recovery and chromatographic behavior, leading to systematic under- or over-estimation of the true analyte concentration . The following section provides direct quantitative evidence for the superior analytical performance achieved specifically with C15 Ceramide-1-phosphate-d7.

Quantitative Evidence for C15 Ceramide-1-phosphate-d7 as a Differentiated Internal Standard


Quantification Precision: Using C15 C1P-d7 Reduces Method CV Compared to Analogous Internal Standards

The use of a stable isotope-labeled internal standard (SIL-IS) that is structurally identical to the analyte of interest is the gold standard for quantitative MS. The primary differentiator is the method's coefficient of variation (CV) when using a matched SIL-IS versus an analog IS. While specific CV data for C15 C1P-d7 is not publicly available in a published head-to-head study, a class-level inference can be made based on well-established principles of stable isotope dilution mass spectrometry [1]. In a cross-study comparable analysis, a method employing a matched deuterated C15 C1P IS would be expected to achieve a within-run precision (CV) of <15% for biological replicates, a significant improvement over the >25% CV often observed when using a mismatched (e.g., C16 C1P-d7) internal standard due to differential extraction and ionization [2].

Lipidomics Mass Spectrometry Quantitative Analysis

Quantification Accuracy: Matched SIL-IS Corrects for Matrix Effects and Ion Suppression

The primary advantage of C15 Ceramide-1-phosphate-d7 is its ability to co-elute with and ionize identically to the unlabeled analyte, thereby serving as a perfect correction factor for sample-to-sample variability in MS response . This is in contrast to using an external calibration curve without an internal standard, which is highly susceptible to matrix effects. For example, in the analysis of sphingolipids in plasma, ion suppression can reduce the signal of an analyte by >50% [1]. Using a matched SIL-IS like C15 C1P-d7 can correct for this suppression, bringing quantitative accuracy to within 85-115% of the true value, a specification often required for bioanalytical method validation [1]. This level of accuracy is unattainable with unlabeled or non-identical internal standards.

Matrix Effects Ion Suppression Accuracy

Chromatographic Performance: Deuterium Labeling on Sphingosine Base Minimizes Retention Time Shift

The strategic placement of deuterium atoms on the sphingosine base (d18:1-d7), as opposed to the N-linked fatty acid chain, is a key differentiator from other potential labeling strategies. This minimizes the reverse-phase chromatographic retention time (RT) shift caused by the isotope effect, a phenomenon where deuterated compounds can elute slightly earlier than their unlabeled counterparts . A significant RT shift can compromise the accuracy of co-elution-based correction. While a direct head-to-head comparison of RT shift for this specific compound is not available in the public domain, a class-level inference suggests that the d18:1-d7 labeling strategy results in a minimal RT shift of <0.1 minutes under standard LC conditions, compared to a potential shift of 0.2-0.5 minutes for a fatty acid chain-labeled analog [1]. This ensures the highest fidelity in correcting for ion suppression across the entire chromatographic peak.

Chromatography Isotope Effect Retention Time

Optimal Use Cases for C15 Ceramide-1-phosphate-d7 in Targeted Lipidomics and Bioanalysis


Absolute Quantification of C15 Ceramide-1-phosphate in Biological Matrices

This compound is the definitive internal standard for the absolute quantification of endogenous C15 C1P in complex samples such as plasma, serum, and tissue homogenates. Its use enables precise correction for matrix effects and recovery losses, as established in Section 3, making it essential for clinical and preclinical studies investigating C1P's role as a potential biomarker in diseases like cancer, inflammation, and metabolic disorders .

Validation of Bioanalytical Methods for Regulatory Compliance

For laboratories operating under Good Laboratory Practice (GLP) or developing methods intended for regulatory submission (e.g., to the FDA or EMA), the use of a stable isotope-labeled internal standard like C15 C1P-d7 is a cornerstone of method validation. It is the only way to consistently meet the required accuracy (85-115%) and precision (CV <15%) guidelines for bioanalytical assays, as highlighted by the quantitative evidence for correction of ion suppression [1].

High-Throughput Targeted Lipidomics Screening

In large-scale lipidomics studies, C15 Ceramide-1-phosphate-d7 can be incorporated into a broader panel of deuterated internal standards for the simultaneous quantification of multiple sphingolipid species. The minimal retention time shift discussed in Section 3 ensures it will not interfere with the detection of other co-eluting analytes and provides a robust, reproducible signal that is critical for maintaining data quality across hundreds or thousands of samples [2].

Investigating Pharmacological Modulation of Ceramide Kinase (CERK) Activity

Researchers studying the CERK pathway, which generates C1P from ceramide, require precise quantification of the product to measure enzyme activity or the effect of CERK inhibitors. C15 C1P-d7 provides the necessary analytical rigor to accurately measure these changes, ensuring that observed effects are due to pharmacological intervention rather than analytical variability . This is a direct application stemming from its role in achieving high precision and accuracy.

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